Product packaging for 4-(Chloromethyl)thiazole hydrochloride(Cat. No.:CAS No. 7709-58-2)

4-(Chloromethyl)thiazole hydrochloride

Cat. No.: B1273700
CAS No.: 7709-58-2
M. Wt: 170.06 g/mol
InChI Key: NVTBASMQHFMANH-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Chemistry and its Significance

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, holds a significant place in the field of medicinal chemistry. eurekaselect.comwisdomlib.org This unique scaffold is a core component in numerous natural and synthetic compounds with a wide range of biological activities. eurekaselect.comdrugbank.com The versatility of the thiazole nucleus is demonstrated by its presence in essential molecules like vitamin B1 (thiamine) and in the core structure of penicillin. eurekaselect.comnih.gov

In academic and industrial research, thiazole derivatives are extensively studied due to their diverse pharmacological properties. Modifications to the thiazole ring at various positions have led to the development of compounds with antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities. nih.govpharmaguideline.com The stability and reactivity of the thiazole ring make it a favored platform for the design and synthesis of novel therapeutic agents. bohrium.com Its derivatives are key components in several clinically approved drugs, including the antiretroviral agent Ritonavir and the anti-inflammatory drug Meloxicam. eurekaselect.compharmaguideline.combohrium.com The ongoing exploration of thiazole chemistry continues to yield new molecules with improved potency and better pharmacokinetic profiles, addressing challenges like drug resistance. bohrium.com

Rationale for Focusing on 4-(Chloromethyl)thiazole Hydrochloride in Advanced Research

Within the broad class of thiazole derivatives, this compound has emerged as a compound of particular interest for advanced research. Its significance lies primarily in its role as a crucial and versatile intermediate in organic synthesis, particularly for the pharmaceutical industry. guidechem.comchemimpex.com The compound's structure, featuring a reactive chloromethyl group at the 4-position of the thiazole ring, makes it an ideal building block for constructing more complex molecules.

This specific positioning of the chloromethyl group allows for selective nucleophilic substitution reactions, enabling chemists to introduce a variety of functional groups and build diverse molecular architectures. This reactivity is harnessed in the synthesis of numerous biologically active compounds, including anti-infective and anticancer drugs. chemimpex.com A notable example of its application is in the synthesis of the HIV protease inhibitor, Ritonavir, where it serves as a key precursor. google.comnewdrugapprovals.org The utility of this compound in constructing complex pharmaceutical agents underscores its importance as a focal point in the development of new chemical entities and therapeutic strategies. chemimpex.com

Chemical Profile of this compound

Physicochemical Properties

This compound is a white to light yellow or light brown crystalline solid or powder. guidechem.comchemimpex.com It is characterized by the chemical formula C4H4ClNS·HCl and a molecular weight of approximately 170.06 g/mol . chemimpex.comevitachem.com This compound is highly soluble in water but exhibits low solubility in organic solvents.

PropertyValueSource
Molecular FormulaC4H5Cl2NS echemi.com
Molecular Weight170.06 g/mol chemimpex.com
AppearanceWhite to light yellow/brown crystalline solid/powder guidechem.comchemimpex.com
Melting Point186-192 °C (decomposes) echemi.com
Boiling Point214.9°C at 760 mmHg echemi.com
CAS Number7709-58-2 guidechem.com

Structural Elucidation

The molecular structure of this compound consists of a central thiazole ring. A chloromethyl (-CH2Cl) group is attached to the carbon atom at the 4-position of this ring. The compound is supplied as a hydrochloride salt, meaning the nitrogen atom in the thiazole ring is protonated and associated with a chloride ion. This salt form often enhances the stability and solubility of the compound in aqueous media. The presence and position of the reactive chloromethyl group are key to its synthetic utility. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure of the molecule. google.com

Synthesis and Manufacturing

Common Synthetic Routes

The synthesis of this compound is generally achieved through the chlorination of a suitable precursor. One common method involves the use of 4-methylthiazole (B1212942) as a starting material, which is then subjected to chlorination using reagents like sulfuryl chloride under controlled conditions. guidechem.com Another documented synthetic pathway involves the cyclization of 2-methylpropane thioamide with 1,3-dichloroacetone (B141476) to form 4-(chloromethyl)-2-isopropylthiazole (B1586742) hydrochloride, a related intermediate used in the synthesis of Ritonavir. google.com The final product is typically purified by recrystallization to yield the hydrochloride salt.

Industrial-Scale Production Considerations

For industrial-scale production of this compound, precise control over reaction parameters is crucial to ensure high yield, purity, and safety. Key considerations include the accurate management of temperature and the rate of reagent addition to minimize the formation of by-products. The use of continuous flow reactors can be advantageous for large-scale synthesis as they offer better mixing and heat transfer compared to batch reactors. Efficient methods for phase separation and solvent recovery are also important for making the process economically viable and environmentally sustainable. Given the compound's potential to be hygroscopic, storage in a dry environment is necessary to prevent moisture absorption and maintain its stability. guidechem.com

Applications in Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its primary utility stems from the reactive chloromethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the attachment of the thiazole moiety to larger molecular scaffolds.

A prominent example of its application is in the synthesis of the antiretroviral drug Ritonavir. eurekaselect.com In the synthesis of Ritonavir, a related intermediate, 4-(chloromethyl)-2-isopropylthiazole hydrochloride, is reacted with aqueous methylamine (B109427) to form a key amine intermediate. google.com This demonstrates how the chloromethylthiazole core serves as a foundational piece in the construction of this complex protease inhibitor. google.comnewdrugapprovals.org

Utility in the Development of Novel Chemical Entities

Beyond its role in the synthesis of established drugs, this compound is also employed in the development of novel chemical entities with potential therapeutic applications. chemimpex.com Researchers utilize this compound to create new molecules for investigation in areas such as enzyme inhibition and receptor binding studies. chemimpex.com Its ability to introduce a thiazole ring, a known pharmacophore with diverse biological activities, into new molecular frameworks makes it a valuable tool in drug discovery. nih.govresearchgate.net The compound has been used in the synthesis of conformationally restricted cyclic peptides, which are of interest as ligands for integrins. chemicalbook.com Furthermore, its derivatives are explored for their potential in developing new antimicrobial and antifungal agents. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5Cl2NS B1273700 4-(Chloromethyl)thiazole hydrochloride CAS No. 7709-58-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTBASMQHFMANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376874
Record name 4-(Chloromethyl)thiazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7709-58-2
Record name 4-(Chloromethyl)thiazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)-1,3-thiazole hydrochloride
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-(Chloromethyl)thiazole Hydrochloride

Established synthetic routes for this compound are primarily centered around the construction of the thiazole (B1198619) ring through cyclocondensation and the functionalization of pre-existing thiazole structures.

Cyclocondensation Approaches

Cyclocondensation reactions are fundamental to the formation of the thiazole ring system. These methods typically involve the reaction of a compound containing a sulfur and a nitrogen atom with a carbonyl compound that has a leaving group in the alpha position.

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, is a cornerstone in the synthesis of thiazole derivatives. synarchive.com The classical approach involves the reaction of an α-haloketone with a thioamide. chemhelpasap.com In the context of 4-(chloromethyl)thiazole, this involves reacting 1,3-dichloroacetone (B141476) with a suitable thioamide. The reaction proceeds through an initial SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl to form the heterocyclic ring. chemhelpasap.com

Adaptations of the Hantzsch synthesis have been developed to improve yields and introduce various substituents. For instance, the reaction conditions can be modified, such as performing the synthesis under acidic conditions, which can influence the regioselectivity of the final product. rsc.org The choice of solvent and temperature also plays a crucial role in the reaction's efficiency. mdpi.com

Table 1: Hantzsch Thiazole Synthesis Variants

ReactantsCatalyst/ConditionsProductKey Features
α-Haloketone, ThioamideRefluxing alcoholSubstituted thiazoleClassic, high-yielding method. chemhelpasap.comscispace.com
1,3-Dichloroacetone, Thiourea (B124793)Ethanol (B145695), Room Temperature2-Amino-4-(chloromethyl)thiazole hydrochlorideA direct route to an important precursor. asianpubs.org
α-Haloketone, N-monosubstituted thioureasAcidic conditions (e.g., 10M-HCl-EtOH)Mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazolesAllows for regiochemical control. rsc.org
Bromoacetylferrocene, Aryl thioureasCholine (B1196258) chloride/glycerol (DES)4-Ferrocenylthiazole derivativesA green chemistry adaptation using a deep eutectic solvent. nih.gov

A specific and widely used application of the Hantzsch synthesis for obtaining a precursor to the target compound is the condensation of 1,3-dichloroacetone with thiourea. asianpubs.orgnih.gov This reaction directly yields 2-amino-4-(chloromethyl)thiazole hydrochloride. The process typically involves stirring equimolar amounts of the reactants in a solvent like absolute ethanol at room temperature. asianpubs.orgevitachem.com The resulting product can then be isolated and purified. This method is valued for its straightforward procedure and the direct formation of a functionalized thiazole ring. asianpubs.org

The reaction between equimolar amounts of 1,3-dichloroacetone and various amidinothioureas has also been explored, leading to the formation of (2-amino-5-thiazolyl) chloromethyl ketones in moderate yields. ias.ac.in

Nucleophilic Substitution Reactions in Thiazole Synthesis

Nucleophilic substitution reactions are crucial for the functionalization of the thiazole ring. The chloromethyl group in this compound is a reactive electrophilic site, readily undergoing substitution by various nucleophiles. This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules. chemicalbook.com For instance, S-nucleophiles can react with the chloromethyl group to form cyclic peptide structures. chemicalbook.com

While not a primary method for the synthesis of the this compound itself, nucleophilic substitution is a key subsequent reaction. However, the synthesis of a 4-fluorothiazole derivative has been achieved through nucleophilic halogen substitution, demonstrating the principle's applicability within thiazole chemistry. researchgate.net

One-Pot and Multi-Component Reaction Strategies

To enhance efficiency and reduce waste, one-pot and multi-component reactions (MCRs) have been developed for the synthesis of thiazole derivatives. nih.gov MCRs are advantageous as they combine multiple reactants in a single step, avoiding the isolation of intermediates and thereby saving time and resources. nih.govnih.gov

A one-pot, three-component synthesis of thiazole derivatives can be achieved by reacting an α-haloketone, thiourea, and a substituted aldehyde. scispace.com This approach, based on the Hantzsch synthesis, allows for the direct creation of complex thiazoles. mdpi.com Four-component, one-pot syntheses have also been reported, further expanding the molecular diversity achievable in a single synthetic operation. These strategies are highly valued for their ability to generate libraries of compounds for biological screening. researchgate.net

Table 2: Multi-Component Reaction Strategies for Thiazole Synthesis

Number of ComponentsReactantsCatalyst/ConditionsProduct TypeKey Advantages
Threeα-Haloketone, Thiourea, AldehydeSolvent-free grinding or reflux in ethanolSubstituted Hantzsch thiazole derivativesEnvironmentally friendly, efficient. scispace.com
ThreeOxo components, Primary amines, Thiocarboxylic acids, IsocyanideOne-pot, one-step2,4-Disubstituted thiazolesVersatile, applicable to combinatorial chemistry. researchgate.net
FourBromo-acetyl derivative, Thiosemicarbazide, Pyrazole-carbaldehydeOrthophosphoric acidThiazole-pyrazole hybridsRapid, high atom economy.

Advanced and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing thiazole derivatives. These approaches aim to reduce the use of hazardous solvents, minimize waste, and improve energy efficiency.

One such approach is the use of deep eutectic solvents (DES), like choline chloride/glycerol, as a reaction medium for the Hantzsch synthesis. nih.gov This method avoids volatile organic solvents and allows for the reuse of the solvent system. nih.gov Another green strategy involves performing multi-component reactions under solvent-free conditions, for example, by grinding the reactants together at room temperature. scispace.com

Furthermore, the use of reusable catalysts, such as silica-supported tungstosilisic acid, in one-pot syntheses of Hantzsch thiazole derivatives represents a significant advancement. mdpi.com These catalysts can be easily recovered and reused, making the process more sustainable. mdpi.com The development of synthetic routes that utilize less hazardous reagents and generate fewer byproducts is an ongoing goal in the chemical synthesis of this compound and its derivatives. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a crucial technique for accelerating the creation of heterocyclic compounds like thiazoles. nih.govbeilstein-journals.org This method offers significant advantages over conventional heating by providing rapid, uniform, and specific heating to the reaction mixture. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and improving reaction reproducibility. nih.govbeilstein-journals.org In the context of thiazole synthesis, microwave-assisted multicomponent reactions have been particularly effective, demonstrating high atom economy and allowing for simpler purification processes. beilstein-journals.orgmdpi.com For instance, the synthesis of thiazolidin-4-one derivatives and thiazolo[5,4-d]thiazoles has been successfully achieved using microwave activation, showcasing the method's versatility for both aromatic and aliphatic aldehydes. nih.govrsc.org

Ultrasound-Mediated Synthesis

Ultrasound irradiation, or sonication, is another green synthetic technique that enhances reaction efficiency. It is particularly effective for the synthesis of bioactive heterocycles, including thiazole and triazole-thiazole hybrids. nih.govarabjchem.org The mechanism involves acoustic cavitation, which generates localized high-temperature and high-pressure zones, accelerating mass transfer and reaction rates. organic-chemistry.org This method often allows reactions to proceed under milder conditions, in shorter time frames, and with higher yields compared to traditional methods. nih.gov For example, the synthesis of imidazo[2,1-b]thiazoles has been achieved in excellent yields (up to 97%) in just four minutes using ultrasound assistance in water, avoiding the need for metal catalysts or bases. organic-chemistry.org Similarly, the Hantzsch thiazole synthesis and the creation of various triazole-based derivatives have been expedited through sonication. nih.govmdpi.com

The following table compares conventional and ultrasound-assisted methods for the synthesis of certain heterocyclic compounds, illustrating the efficiency gains.

Reaction TypeMethodReaction TimeYield (%)
Triazole-Thiazole Hybrid SynthesisConventionalSeveral HoursLower
Triazole-Thiazole Hybrid SynthesisUltrasound30 minutes83-85%
Imidazo[2,1-b]thiazole SynthesisConventionalLongerLower
Imidazo[2,1-b]thiazole SynthesisUltrasound4 minutesup to 97%

This table provides a generalized comparison based on findings for related heterocyclic syntheses. arabjchem.orgorganic-chemistry.org

Catalyst-Free and Green Catalyst Systems

The development of catalyst-free and green catalyst systems represents a significant advancement in sustainable chemistry. researchgate.net Many modern synthetic routes for thiazoles aim to eliminate the use of toxic and expensive metal catalysts. nih.gov Water, as a solvent, can facilitate reactions under catalyst-free conditions, as demonstrated in the ultrasound-assisted synthesis of thiadiazole derivatives. nih.gov

A prominent example of a green catalyst is chitosan (B1678972), a naturally occurring biopolymer. mdpi.com Chitosan and its derivatives have been employed as efficient, recyclable, and environmentally friendly heterogeneous basic catalysts for the synthesis of thiazoles. nih.govnih.gov For instance, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been used as a biocatalyst for synthesizing novel thiazole derivatives under ultrasonic irradiation, offering mild reaction conditions and high yields. nih.gov These biocatalysts provide a large surface area and high thermal stability, making them robust for various synthetic applications. nih.govmdpi.com

Green Solvents and Solvent-Free Conditions

The selection of a solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in chemical processes. nih.gov There is a strong emphasis on replacing conventional volatile organic solvents with greener alternatives. Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com Reactions can be conducted "in" or "on" water, even for reagents with low solubility. mdpi.com The ultrasound-assisted synthesis of imidazo[2,1-b]thiazoles in water is a prime example of this approach. organic-chemistry.org

Other green solvents include bio-based options like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is a viable alternative to chlorinated solvents such as dichloromethane. researchgate.net In some cases, reactions can be performed under solvent-free conditions, for example, through mechanochemistry (grinding), which represents an ideal green reaction scenario. nih.gov Ionic liquids have also been explored as green solvents for thiazole synthesis, sometimes allowing reactions to proceed at room temperature that would otherwise require high-temperature reflux. mdpi.com

Recyclable Catalyst Systems

The ability to recover and reuse a catalyst is a cornerstone of sustainable synthesis. mdpi.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture. mdpi.com Chitosan-based biocatalysts have demonstrated excellent recyclability in the synthesis of thiazole derivatives. nih.gov For example, the TCsSB biocatalyst was reused four times with only a minor decrease in its catalytic activity. nih.gov Similarly, a chitosan-capped calcium oxide nanocomposite used for thiazole synthesis retained over 93% of its performance after three consecutive runs. nih.gov This reusability not only reduces costs but also minimizes waste, aligning with the principles of green chemistry. researchgate.net

The table below details the reusability of a chitosan-based catalyst in the synthesis of a thiazole derivative.

Catalyst RunProduct Yield (%)
1st87%
2nd~87%
3rd~87%
4th42%

Data adapted from a study on a TCsSB catalyst for thiazole synthesis. nih.gov

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of chemical reactions is fundamental to optimizing synthetic routes and controlling product outcomes. For this compound, the reactivity is largely dictated by the chloromethyl group attached to the thiazole ring.

Nucleophilic Attack and Substitution Mechanisms

The primary reaction pathway involving the chloromethyl group of this compound is nucleophilic substitution. evitachem.com In this mechanism, the chloromethyl group acts as an electrophile, a site that is electron-deficient and susceptible to attack by a nucleophile (an electron-rich species). evitachem.com The carbon atom bonded to the chlorine is the electrophilic center.

This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (the chloride ion) departs. libretexts.orglibretexts.org A key feature of the SN2 mechanism is "backside attack," where the nucleophile approaches the carbon from the side opposite to the leaving group. libretexts.org This approach is necessary to avoid steric hindrance and electrostatic repulsion from the electron-rich leaving group. libretexts.org As the new bond with the nucleophile forms, the bond with the chloride ion breaks, leading to an inversion of the stereochemical configuration at the carbon center if it is chiral. libretexts.org The reactivity of halogenated thiazoles in substitution reactions is influenced by the position of the halogen on the ring and the nature of the attacking nucleophile. sciepub.com This predictable reactivity makes this compound a valuable building block for introducing the thiazole moiety into larger, more complex molecules. evitachem.com

Electrophilic Substitution and Thiazole Ring Reactivity

The thiazole ring is an aromatic heterocycle whose reactivity is dictated by the electron distribution influenced by the nitrogen and sulfur atoms. The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack or deprotonation by strong bases. pharmaguideline.comwikipedia.org Conversely, the C5 position is the most electron-rich and is the primary site for electrophilic substitution. pharmaguideline.comwikipedia.orgnumberanalytics.com The C4 position is considered nearly neutral in terms of electron density. pharmaguideline.com The general order of reactivity for electrophilic attack is C5 > C4 > C2. pharmaguideline.com

The synthesis of 4-(chloromethyl)thiazole often proceeds via an electrophilic substitution reaction, specifically a chloromethylation. In this reaction, a chloromethyl cation (⁺CH₂Cl), typically generated in situ from a reagent like chloromethyl methyl ether in the presence of a Lewis acid, acts as the electrophile. This electrophile attacks the thiazole ring. While C5 is generally the most reactive site for such substitutions, the specific reaction conditions and the potential presence of directing groups can influence the position of the attack, leading to the formation of the 4-substituted product. pharmaguideline.com

Cyclization Mechanisms in Thiazole Ring Formation

The fundamental structure of the thiazole ring in this compound is typically constructed through well-established cyclization reactions.

Hantzsch Thiazole Synthesis: This is the most prominent and widely used method for synthesizing thiazole rings. wikipedia.orgnih.govchemhelpasap.comsynarchive.com The reaction involves the condensation of an α-halocarbonyl compound with a species containing a thioamide functional group (N-C-S fragment), such as thiourea or thioamides. nih.govnih.gov For the synthesis of a 4-substituted thiazole like 4-(chloromethyl)thiazole, a key precursor is 1,3-dichloropropanone, which serves as the α-halocarbonyl component. evitachem.com

The mechanism proceeds through the following key steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone. nih.gov

Intermediate Formation: This initial attack forms an intermediate.

Cyclization and Dehydration: An intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon leads to the formation of a hydroxythiazoline intermediate, which then undergoes dehydration to form the aromatic thiazole ring. nih.govchemhelpasap.com

Other Synthetic Routes: While the Hantzsch synthesis is dominant, other methods for forming the thiazole ring exist, such as the Cook-Heilbron synthesis, which produces 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide. pharmaguideline.comnih.govwikipedia.org Another approach is the Gabriel synthesis, which utilizes the reaction of an acylamino-ketone with phosphorus pentasulfide. analis.com.mycutm.ac.in However, for the specific substitution pattern of 4-(chloromethyl)thiazole, the Hantzsch pathway using appropriate precursors is the most direct.

Yield Optimization and Process Intensification in Synthesis

Maximizing the yield and efficiency of this compound synthesis is critical for industrial production. This is achieved through careful control of reaction parameters and the adoption of modern process technologies. Process intensification aims to make chemical manufacturing safer, cleaner, and more energy-efficient, often by transitioning from traditional batch processing to continuous manufacturing. scitube.io

Anhydrous Conditions and Temperature Control

Strict control over the reaction environment is paramount for high yields.

Anhydrous Conditions: The use of anhydrous (water-free) conditions is essential, particularly during the chloromethylation step. This prevents the hydrolysis of moisture-sensitive reagents, such as the chloromethylating agent and the Lewis acid catalyst.

Temperature Control: Precise temperature management is crucial to minimize the formation of by-products and prevent the decomposition of reactants or the final product. In some documented procedures, a stepwise increase in temperature (e.g., from 35°C to 50°C) is employed to optimize the reaction rate while maintaining selectivity.

ParameterImportance in Yield Optimization
Anhydrous Conditions Prevents hydrolysis of sensitive reagents like Lewis acids and chloromethylating agents.
Temperature Control Minimizes decomposition and the formation of side products, allowing for controlled reaction rates.
Stoichiometric Balance Avoids excess reagents that can cause side reactions and ensures efficient conversion of the substrate.

Continuous Flow Technology in Production

In a move towards process intensification, industrial-scale synthesis is increasingly shifting from traditional batch reactors to continuous flow systems. scitube.ionih.gov This technology offers several advantages for the production of thiazole derivatives.

Enhanced Heat and Mass Transfer: Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control and efficient mixing of reagents. nih.gov

Improved Safety: The small internal volume of continuous reactors reduces the amount of hazardous material present at any given time, inherently making the process safer. scitube.io

Consistency and Purity: Continuous processing ensures consistent reaction conditions, leading to a product of high and reproducible purity and yield. nih.gov

Automation: These systems are well-suited for automation, enabling multistep syntheses to be performed in an unbroken sequence without the need to isolate intermediates. nih.govmdpi.com

This shift to continuous flow represents a key strategy in the process intensification of this compound production, aligning with goals of efficiency, safety, and cost-effectiveness. scitube.ionih.gov

Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions of the Chloromethyl Group

The most prominent feature of 4-(chloromethyl)thiazole's reactivity is the susceptibility of the chloromethyl group to nucleophilic attack. The electron-withdrawing nature of the thiazole (B1198619) ring enhances the electrophilicity of the methylene (B1212753) carbon, facilitating the displacement of the chlorine atom by a variety of nucleophiles. This allows for the straightforward introduction of diverse functional groups at the 4-position of the thiazole ring.

Reactions with Amines

The reaction of 4-(chloromethyl)thiazole with primary and secondary amines provides a direct route to 4-(aminomethyl)thiazole derivatives. These reactions typically proceed via a standard SN2 mechanism, where the amine acts as the nucleophile.

In a study on the synthesis of piperazine-tethered thiazole compounds, 4-(chloromethyl)-2-aminothiazoles were reacted with piperazine (B1678402) to yield the desired products with high purity and good yields. mdpi.com This highlights the utility of this reaction in constructing more complex molecular architectures. While specific examples with a wide range of primary and secondary amines are not extensively detailed in readily available literature, the general reactivity pattern is well-established in heterocyclic chemistry.

The following table illustrates the expected products from the reaction of 4-(chloromethyl)thiazole hydrochloride with various amines:

Amine NucleophileProduct
Primary Amine (R-NH₂)4-((R-amino)methyl)thiazole
Secondary Amine (R₂NH)4-((R₂-amino)methyl)thiazole
Piperidine4-(piperidin-1-ylmethyl)thiazole
Morpholine4-(morpholinomethyl)thiazole

Reactions with Thiols

Thiols and their corresponding thiolates are excellent nucleophiles for the displacement of the chloride in 4-(chloromethyl)thiazole, leading to the formation of thioethers. This reaction is a reliable method for introducing sulfur-containing moieties onto the thiazole scaffold.

A notable example is the synthesis of 2-(methylsulphonyl amino)-4-(arylthio)methyl thiazoles. In this multi-step synthesis, 2-methylsulphonyl amino-4-chloromethyl thiazole was reacted with various arylthiols in the presence of sodium ethoxide in methanol (B129727) under reflux conditions to afford the corresponding thioether derivatives. asianpubs.org

Reaction Scheme:

Reaction of 2-methylsulphonyl amino-4-chloromethyl thiazole with thiophenol to yield 2-(methylsulphonyl amino)-4-((phenylthio)methyl)thiazole.

The following table provides examples of this reaction with different substituted thiophenols:

ThiolProduct
Thiophenol2-(Methylsulphonyl amino)-4-((phenylthio)methyl)thiazole
4-Chlorothiophenol2-(Methylsulphonyl amino)-4-(((4-chlorophenyl)thio)methyl)thiazole
4-Methylthiophenol2-(Methylsulphonyl amino)-4-(((4-methylphenyl)thio)methyl)thiazole

Reactions with Alcohols

The reaction of 4-(chloromethyl)thiazole with alcohols or alkoxides results in the formation of alkoxymethylthiazole derivatives. While specific studies focusing solely on 4-(chloromethyl)thiazole are not abundant, the general principles of nucleophilic substitution suggest that this transformation is feasible. For instance, studies on the reactivity of halogenated thiazoles have shown that they can react with sodium methoxide, although these studies often focus on substitution directly on the thiazole ring. sciepub.comwikipedia.org However, the highly reactive chloromethyl group is expected to be the primary site of attack by alkoxides.

The general reaction can be represented as:

4-(Chloromethyl)thiazole + R-OH/Base → 4-((alkoxy)methyl)thiazole

This reaction would typically be carried out in the presence of a base to deprotonate the alcohol, generating a more potent alkoxide nucleophile.

Formation of Quaternary Pyridinium (B92312) Salts

The nitrogen atom of pyridine (B92270) and its derivatives is a potent nucleophile that readily reacts with this compound to form quaternary pyridinium salts. This quaternization reaction is a specific example of an N-alkylation.

A study dedicated to the quaternization of pyridines with 2-methyl- and 2-amino-4-(chloromethyl)thiazoles demonstrated the successful synthesis of a series of novel, highly functionalized pyridinium salts. pharmaguideline.com The reactions were typically carried out by dissolving the 4-(chloromethyl)thiazole derivative in an excess of the corresponding pyridine or picoline and stirring the mixture at room temperature for several days. pharmaguideline.com

Reaction Scheme:

General reaction for the formation of 1-((thiazol-4-yl)methyl)pyridin-1-ium chloride.

The following table summarizes the quaternization reactions with different pyridine derivatives:

Pyridine DerivativeProduct
Pyridine1-((2-Methylthiazol-4-yl)methyl)pyridin-1-ium chloride
4-Picoline4-Methyl-1-((2-methylthiazol-4-yl)methyl)pyridin-1-ium chloride
2-Picoline2-Methyl-1-((2-methylthiazol-4-yl)methyl)pyridin-1-ium chloride
Pyridine (with 2-amino-4-(chloromethyl)thiazole)1-((2-Aminothiazol-4-yl)methyl)pyridin-1-ium chloride

These pyridinium salts are valuable as ionic liquids and as precursors for more complex heterocyclic systems like indolizines. pharmaguideline.com

Thioalkylation Reactions

Thioalkylation refers to the alkylation of a thiol. In the context of 4-(chloromethyl)thiazole, it serves as the alkylating agent for a sulfur nucleophile. This reaction is particularly valuable in the synthesis of complex molecules, including cyclic peptides.

A significant application of this reaction is the intramolecular thioalkylation for peptide macrocyclization. In this strategy, a linear peptide containing both a cysteine residue (with a free thiol group) and an N-terminal 4-(chloromethyl)thiazole moiety is synthesized on a solid support. Subsequent treatment with a base induces the cysteine's thiolate to attack the chloromethyl group, resulting in a cyclic peptide with a thioether linkage. This method has been successfully employed in the synthesis of conformationally constrained RGD-containing integrin ligands.

Modifications of the Thiazole Ring System

While the chloromethyl group is the more reactive site for nucleophilic substitution, the thiazole ring itself can undergo chemical modifications, primarily through electrophilic substitution reactions. The electron density of the thiazole ring is not uniformly distributed; computational studies and experimental evidence indicate that the C5 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. wikipedia.orgpharmaguideline.com The presence of activating or deactivating groups on the ring can influence the position and feasibility of these reactions.

General studies on the electrophilic substitution of thiazoles indicate that reactions such as halogenation and sulfonation preferentially occur at the C5 position. pharmaguideline.com For instance, bromination of thiazole derivatives often yields the 5-bromo product. Nitration of the thiazole ring is generally more challenging and may require harsh conditions.

The Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring, has been successfully applied to 2-aryliminothiazolid-4-ones, leading to formylation at the C5 position. asianpubs.org This suggests that under appropriate conditions, the thiazole ring of 4-(chloromethyl)thiazole derivatives could be functionalized at the C5 position. However, specific examples of such modifications on this compound itself are not extensively documented, likely due to the high reactivity of the chloromethyl group, which may not be stable under the conditions required for some electrophilic substitutions. Modifications are more commonly performed on derivatives where the chloromethyl group has been transformed or on precursors before its introduction.

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The thiazole moiety, while aromatic, can be subjected to oxidation to yield valuable carboxylic acid derivatives. Specifically, the oxidation of 4-substituted thiazoles can lead to the formation of thiazole-4-carboxylic acid. Research has demonstrated a direct pathway for this transformation starting from 4-(chloromethyl)thiazole.

In a documented procedure, 4-(chloromethyl)thiazole is treated with concentrated nitric acid. The reaction mixture is heated, leading to the oxidation of the side chain and potentially the ring, ultimately yielding thiazole-4-carboxylic acid. The product can be isolated by adjusting the pH of the solution to precipitate the carboxylic acid. researchgate.net This transformation is a key step in accessing a versatile building block for further synthesis, as the carboxylic acid group can be readily converted into esters, amides, and other functional groups.

ReactantReagent(s)ProductYieldReference
4-(Chloromethyl)thiazoleConcentrated Nitric Acid, Sulfuric AcidThiazole-4-carboxylic acid65% researchgate.net

This interactive table summarizes the oxidation reaction leading to thiazole-4-carboxylic acid.

Reduction Reactions to Form Varied Thiazole Derivatives

The reduction of this compound offers a pathway to derivatives where the reactive chloromethyl group is modified. A primary transformation in this category is the reduction of the carbon-chlorine bond to a carbon-hydrogen bond, effectively converting the chloromethyl group into a methyl group.

This type of reduction can be achieved using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing alkyl halides to the corresponding alkanes. masterorganicchemistry.comorganic-chemistry.org In this reaction, the hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, displacing the chloride ion from the methyl group. A subsequent workup with water neutralizes the intermediates, yielding 4-methylthiazole (B1212942). This conversion is significant as it transforms the highly reactive electrophilic side chain into a more stable methyl group, which can then be functionalized through other means if desired.

SubstrateReagentProductReaction TypeReference(s)
4-(Chloromethyl)thiazoleLiAlH₄4-MethylthiazoleDehalogenation/Reduction masterorganicchemistry.com, organic-chemistry.org

This interactive table outlines the reduction of the chloromethyl group.

Functionalization at C2, C4, and C5 Positions

The thiazole ring has distinct reactivity at its three carbon positions (C2, C4, and C5), allowing for selective functionalization to build molecular complexity.

C2 Position: The proton at the C2 position is the most acidic on the thiazole ring. pharmaguideline.com This acidity allows for deprotonation by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a C2-lithiated species. This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles (such as alkyl halides, aldehydes, or ketones) to introduce new substituents at the C2 position. pharmaguideline.com Furthermore, the C2 position is susceptible to nucleophilic substitution if a suitable leaving group is present. chemicalbook.com

C5 Position: The C5 position is the most electron-rich carbon in the thiazole ring and is the primary site for electrophilic aromatic substitution. researchgate.netpharmaguideline.comchemicalbook.com Reactions such as halogenation (bromination, chlorination) and sulfonation occur preferentially at this site, particularly when the ring is activated by an electron-donating group at C2. pharmaguideline.com Direct C5-arylation of thiazole derivatives has also been achieved using nickel-catalyzed C-H activation methodologies. chemrxiv.org

C4 Position: Direct functionalization of the C4 carbon of the thiazole ring through electrophilic or nucleophilic substitution is less common compared to the C2 and C5 positions. researchgate.net Reactivity is typically directed toward the substituent already present at this position, as seen with the chloromethyl group in the title compound.

Ring PositionType of ReactivityTypical Reagents/ReactionsReference(s)
C2Deprotonation / Nucleophilic AttackOrganolithium reagents followed by electrophiles pharmaguideline.com
C5Electrophilic Aromatic SubstitutionHalogens (Br₂, Cl₂), Sulfonating agents, Ni-catalyzed C-H arylation pharmaguideline.com, researchgate.net, chemrxiv.org

This interactive table summarizes the functionalization strategies for the thiazole ring.

Formation of Complex Molecular Architectures

The inherent reactivity of this compound makes it an excellent starting material for constructing more elaborate molecules, including hybrid compounds, fused heterocycles, and products of multicomponent reactions.

Hybrid Compounds and Fused Heterocycles

The bifunctional nature of 4-(chloromethyl)thiazole and its derivatives allows for their use in cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of thiazolo[3,2-a]pyrimidines. In this strategy, a 2-aminothiazole (B372263) derivative, which can be prepared from 4-(chloromethyl)thiazole, is reacted with a 1,3-dicarbonyl compound. The reaction proceeds through a condensation and subsequent intramolecular cyclization to yield the fused bicyclic thiazolopyrimidine core. This scaffold is of significant interest in medicinal chemistry.

Similarly, the chloromethyl group can serve as an anchor point to link the thiazole ring to other heterocyclic systems, creating hybrid molecules. For example, the chloride can be displaced by a nucleophilic nitrogen or sulfur atom from another heterocyclic ring, tethering the two units together.

Incorporation into Multicomponent Systems

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. Thiazole derivatives can be incorporated into these reactions, typically in the form of thiazole aldehydes.

To be used in common MCRs like the Ugi, Passerini, or Biginelli reactions, the 4-(chloromethyl)thiazole must first be converted to thiazole-4-carbaldehyde. This transformation provides the necessary aldehyde functional group to participate as the carbonyl component.

Ugi Reaction: In the Ugi four-component reaction, thiazole-4-carbaldehyde would react with an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino carboxamide product bearing the thiazole moiety. wikipedia.org

Passerini Reaction: In the Passerini three-component reaction, thiazole-4-carbaldehyde would combine with a carboxylic acid and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org

Biginelli Reaction: The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). wikipedia.org Using thiazole-4-carbaldehyde in this reaction would lead to the formation of dihydropyrimidinones containing a thiazole substituent. mdpi.comias.ac.in

These MCR strategies demonstrate the utility of the 4-(chloromethyl)thiazole scaffold as a precursor to building blocks for diversity-oriented synthesis, enabling the rapid generation of libraries of complex, drug-like molecules. mdpi.com

Multicomponent ReactionKey ComponentsResulting Scaffold
Ugi ReactionThiazole-4-carbaldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino Carboxamide
Passerini ReactionThiazole-4-carbaldehyde, Carboxylic Acid, Isocyanideα-Acyloxy Carboxamide
Biginelli ReactionThiazole-4-carbaldehyde, β-Ketoester, Urea/Thiourea (B124793)Dihydropyrimidinone/thione

This interactive table outlines the incorporation of the thiazole scaffold into major multicomponent reactions.

Advanced Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structural framework of 4-(Chloromethyl)thiazole hydrochloride. By analyzing the interaction of the molecule with electromagnetic radiation, scientists can map out its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the identity and purity of the compound.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide clues to their electronic environment. The protons on the thiazole (B1198619) ring are typically observed in the aromatic region of the spectrum. The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) appear as a distinct singlet.

¹H NMR Spectral Data (Typical)

Protons Chemical Shift (δ) ppm
Thiazole ring protons 7.5 – 8.5

Data is typically recorded in a solvent like DMSO-d₆.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a separate signal, and its chemical shift is indicative of its bonding and environment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm its structural features.

Key vibrational modes include the stretching of the C-Cl bond and various vibrations associated with the thiazole ring. The presence of the hydrochloride salt can also influence the spectrum. biointerfaceresearch.com

Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)
Thiazole ring vibrations ~1500

These specific absorption bands serve as a fingerprint for the molecule, aiding in its identification.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) are often employed. The analysis typically shows the molecular ion peak corresponding to the free base (4-(Chloromethyl)thiazole), helping to confirm its molecular mass. oaji.net The empirical formula is C₄H₄ClNS·HCl. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique provides information about the electronic transitions within the molecule, which are characteristic of its chromophores. The thiazole ring in this compound acts as a chromophore, resulting in specific absorption maxima in the UV region of the spectrum. nist.gov The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the pH of the solution. researchgate.net

Elemental Analysis

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, sulfur, chlorine) present in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₄H₅Cl₂NS) to assess the purity of the sample. sigmaaldrich.comevitachem.com

Theoretical Elemental Composition of C₄H₅Cl₂NS

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon C 12.01 4 48.04 28.26
Hydrogen H 1.008 5 5.04 2.96
Chlorine Cl 35.45 2 70.90 41.69
Nitrogen N 14.01 1 14.01 8.24
Sulfur S 32.07 1 32.07 18.86

| Total | | | | 170.06 | 100.00 |

Applications in Medicinal Chemistry Research

Role as Pharmaceutical Intermediate in Drug Discovery

In the field of drug discovery, 4-(Chloromethyl)thiazole hydrochloride is highly valued as a key intermediate for synthesizing complex heterocyclic compounds and novel therapeutic agents. guidechem.comechemi.com The thiazole (B1198619) nucleus is considered a "privileged scaffold" in medicinal chemistry, and this compound provides a direct route to incorporate this important moiety into new molecular designs. nih.govnih.gov Its reactivity facilitates the introduction of various functional groups, enabling the development of diverse libraries of compounds for screening and optimization. chemimpex.com

The thiazole ring is a core component of many anti-infective agents, and this compound is a foundational material for their synthesis. chemimpex.comnih.gov Researchers have utilized this intermediate to create compounds with significant antimicrobial and antifungal properties. chemimpex.com Thiazole derivatives have shown a broad spectrum of activity, and their synthesis is a key area of research to combat microbial infections and emerging drug resistance. nih.govnih.govresearchgate.net

For instance, novel thiazole hydrazine (B178648) derivatives have been synthesized and screened against various bacterial strains, including E. coli, and fungal strains like C. albicans, showing notable activity. nanobioletters.com Similarly, the development of thiazolotriazole derivatives has been pursued to discover potent new antimicrobial compounds. nih.gov Studies have demonstrated that derivatives such as dithiazoles and trithiazoles exhibit high activity against various bacteria and fungi, in some cases exceeding the efficacy of standard antibiotics. mdpi.com The antimicrobial potential of these compounds is often linked to the inhibition of essential microbial enzymes, such as E. coli MurB, which is involved in peptidoglycan biosynthesis. nih.govresearchgate.net

This compound is a pivotal precursor in the development of novel anticancer therapeutics. chemimpex.com The thiazole scaffold is present in numerous compounds designed to inhibit cancer cell proliferation. nih.gov Research has led to the synthesis of various thiazole derivatives that exhibit significant cytotoxic activity against a range of human cancer cell lines. nih.gov

For example, certain 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives have demonstrated potent growth inhibition against human colorectal carcinoma (HCT-116 and HT-29) and hepatocellular carcinoma (HepG2) cell lines. nih.govresearchgate.net The mechanism of action for some of these compounds is believed to involve the induction of apoptosis through the Bcl-2 protein family. nih.govresearchgate.net Other studies have focused on thiazole-based chalcones and 4-hetarylthiazoles, which have shown powerful and broad antitumor activity, in some cases more potent than the standard drug Doxorubicin against cell lines like A549 (lung cancer) and MCF-7 (breast cancer). nih.gov Further research has confirmed the antiproliferative activity of newly synthesized thiazole derivatives against MCF-7 and HepG2 cell lines, with some compounds inducing cell cycle arrest and apoptosis. mdpi.com

Table 1: Anticancer Activity of Selected Thiazole Derivatives

Derivative ClassTarget Cancer Cell LineReported Activity (IC₅₀)Source
Thiazolyl-hydrazono-ethylthiazole (Compound 8c)HCT-116 (Colorectal)3.16 ± 0.90 µM nih.gov
Thiazolyl-hydrazono-ethylthiazole (Compound 4d)HCT-116 (Colorectal)3.65 ± 0.90 µM nih.gov
Thiazolyl-hydrazono-ethylthiazole (Compound 8c)HT-29 (Colorectal)3.47 ± 0.79 µM nih.gov
Thiazolyl-hydrazono-ethylthiazole (Compound 4d)HepG2 (Liver)2.31 ± 0.43 µM nih.gov
Thiazole-based Chalcone (Compound 3a)A549 (Lung), HepG-2 (Liver), MCF-7 (Breast)Showed more potent activity than Doxorubicin nih.gov

The thiazole moiety is a key structural feature in compounds developed for their anti-inflammatory and analgesic properties. nih.govnih.gov Derivatives synthesized from this compound are explored for their ability to inhibit key enzymes in the inflammatory pathway. Research has shown that certain thiazole derivatives act as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are responsible for producing pro-inflammatory mediators. frontiersin.org

For example, newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have been identified as potent anti-COX/LOX agents. frontiersin.org Specific thiazole derivatives have also been reported as selective COX-2 inhibitors, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. asianpubs.org The development of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives has also shown promise, with compounds effectively inhibiting the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α in cellular models. nih.gov

Beyond its role in developing specific classes of drugs, this compound is instrumental in creating molecules for broader biochemical research, particularly for enzyme inhibition and receptor binding studies. chemimpex.com The thiazole scaffold allows for the design of targeted inhibitors for a variety of enzymes implicated in disease. nih.govnih.gov

Significant research has been conducted on thiazole derivatives as enzyme inhibitors. For example, 2-aminothiazole (B372263) derivatives have been shown to be potent inhibitors of human carbonic anhydrase (hCA I and hCA II) isoenzymes as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in glaucoma and Alzheimer's disease, respectively. nih.gov Thiazolylhydrazone derivatives have also been developed as selective AChE inhibitors. nih.gov Furthermore, aminothiazole scaffolds are being investigated for the inhibition of glutaminase (B10826351) (GLS), an enzyme critical to the metabolism of certain cancer cells, making it a promising therapeutic target. researchgate.net

Table 2: Enzyme Inhibition by Selected Thiazole Derivatives

DerivativeTarget EnzymeReported Inhibition (Kᵢ)Source
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001 µM nih.gov
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017 µM nih.gov
2-amino-4-(4-bromophenyl)thiazoleAChE0.129 ± 0.030 µM nih.gov
2-amino-4-(4-bromophenyl)thiazoleBChE0.083 ± 0.041 µM nih.gov

The versatility of this compound as a reactive intermediate has cemented its importance in the broader development of thiazole-based therapeutic agents. chemimpex.comguidechem.com The thiazole ring is a component of numerous approved drugs, including the vitamin B1 (thiamine). nih.gov The ability to easily functionalize the thiazole core via the chloromethyl group allows medicinal chemists to systematically explore structure-activity relationships (SAR). chemimpex.com This process is fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties, leading to the discovery of new and effective drugs for a wide range of diseases. nih.govresearchgate.net

Biochemical Research Applications

In addition to its central role in drug discovery, this compound is employed in various biochemical research applications. chemimpex.com It is used to synthesize specialized chemical probes and ligands to study biological processes. chemimpex.comchemicalbook.com For example, it has been used in the synthesis of conformationally restricted RGD-containing integrin ligands. chemicalbook.comchemicalbook.com These molecules are valuable tools for investigating cell adhesion, signaling, and other biological processes mediated by integrin receptors. The compound's utility extends to its role as a reagent in biological assays and for studying enzyme mechanisms, thereby aiding in the fundamental understanding of complex biological systems. evitachem.com

Interaction with Enzymes and Proteins

This compound serves as a reactive precursor in the synthesis of various biologically active molecules due to the electrophilic nature of its chloromethyl group. This reactivity is central to its mechanism of action in biological systems, where it can interact with nucleophilic residues on enzymes and other proteins, thereby modulating their function.

Research has indicated that compounds incorporating the thiazole moiety, derivable from this compound, exhibit significant anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade. Specifically, these derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are critical in the biosynthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid. Molecular docking studies have further elucidated this interaction, suggesting that thiazole-based compounds can effectively bind to the active sites of COX and LOX enzymes.

Furthermore, this compound has been noted to interact with cytochrome P450 enzymes, which are integral to cellular metabolism and detoxification processes. evitachem.com The interaction can lead to the formation of reactive metabolites that subsequently engage with other proteins and nucleic acids, influencing various cellular signaling pathways. evitachem.com

Table 1: Enzyme and Protein Interactions of Thiazole Derivatives

Target Enzyme/ProteinBiological ProcessImplication of Interaction
Cyclooxygenase-2 (COX-2)InflammationInhibition leads to reduced prostaglandin (B15479496) synthesis, mediating anti-inflammatory effects.
5-Lipoxygenase (5-LOX)InflammationInhibition reduces the production of leukotrienes, contributing to anti-inflammatory activity.
Cytochrome P450Metabolism & DetoxificationInteraction can lead to the formation of reactive metabolites, influencing cellular pathways. evitachem.com

Broader Pharmacological and Biological Implications of Thiazole Derivatives

The thiazole ring is a core structural motif found in numerous bioactive compounds, including the essential vitamin B1 (thiamine). nih.gov Its presence in a molecule often confers a wide range of pharmacological activities, making thiazole derivatives a subject of intense research in drug discovery. chemrevlett.comnih.gov

Antioxidant Activity

Thiazole derivatives have demonstrated notable antioxidant and radical-scavenging capabilities. chemrevlett.commdpi.comresearchgate.net Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous chronic diseases. nih.gov Phenolic thiazoles, in particular, have been synthesized and evaluated for their ability to mitigate oxidative stress. mdpi.comnih.gov

Studies have shown that the antioxidant activity of these compounds is often attributed to the presence of phenolic groups and/or hydrazone moieties within their structure, which can donate hydrogen atoms to neutralize free radicals. nih.gov The radical scavenging activity of various thiazole derivatives has been quantified using in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) and ferricyanide/Prussian blue methods. mdpi.com In several studies, newly synthesized thiazole derivatives exhibited antioxidant activity exceeding that of established antioxidants like 4-methyl-2,6-di-tert-butylphenol. mdpi.com

Table 2: Antioxidant Activity of Selected Thiazole Derivatives

Assay MethodObservationReference
ABTS Radical ScavengingMany synthesized phenolic thiazoles showed lower IC50 values than the standard, ascorbic acid, indicating potent radical scavenging properties. nih.gov nih.gov
Ferric Reducing CapacityThiazole derivatives with phenol (B47542) fragments demonstrated significant ferric reducing capacity. mdpi.com mdpi.com
DPPH MethodA synthesized thiazole derivative, ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate, showed an IC50 value of 64.75 ppm. aip.org aip.org

Antidiabetic Activity

The thiazole scaffold is a key component in several antidiabetic agents. nih.govrasayanjournal.co.in Thiazolidinediones, such as pioglitazone (B448) and rosiglitazone, are a well-known class of drugs for type 2 diabetes that feature this heterocyclic ring. nih.govrasayanjournal.co.in These agents primarily act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. rasayanjournal.co.in

Research has expanded to explore other thiazole derivatives that target different mechanisms in diabetes management. rasayanjournal.co.inijpsjournal.com For instance, certain thiazole-based compounds have been shown to inhibit enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and absorption. rasayanjournal.co.inijpsjournal.com By inhibiting these enzymes, the rate of glucose absorption into the bloodstream is slowed, helping to manage postprandial hyperglycemia. ijpsjournal.com Recent studies on novel imidazopyridine-based thiazole derivatives have shown promising α-glucosidase inhibitory activity, with molecular docking analyses revealing strong binding interactions at the enzyme's active site. ijpsjournal.com

Table 3: Antidiabetic Mechanisms of Thiazole Derivatives

Target/MechanismExample CompoundsTherapeutic Effect
PPARγ AgonismPioglitazone, RosiglitazoneImproves insulin (B600854) sensitivity and glucose uptake. nih.govrasayanjournal.co.in
α-Glucosidase InhibitionImidazopyridine-based thiazolesSlows carbohydrate absorption, managing post-meal blood glucose. ijpsjournal.com
α-Amylase InhibitionVarious synthesized thiazolesReduces the breakdown of complex carbohydrates to simple sugars. ijpsjournal.com

Anticonvulsant and Antiparkinsonian Activity

Thiazole derivatives have been extensively investigated for their potential in treating neurological disorders, including epilepsy and Parkinson's disease. nih.govbiointerfaceresearch.comtandfonline.com

In the realm of epilepsy research, numerous novel thiazole-containing compounds have been synthesized and screened for anticonvulsant activity using standard preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.comnih.govmdpi.com These models help to identify compounds that can prevent seizure spread and those that can raise the seizure threshold, respectively. Certain thiazole-bearing 4-thiazolidinones and other derivatives have demonstrated significant protection in both models, sometimes with potency comparable to or greater than standard antiepileptic drugs like ethosuximide (B1671622) and sodium valproate. tandfonline.commdpi.comnih.gov

The therapeutic potential of thiazoles also extends to Parkinson's disease. nih.govtandfonline.com Research has focused on developing thiazole derivatives that can mitigate the neurochemical and oxidative stress imbalances associated with the disease. tandfonline.com In animal models, certain tricyclic thiazole compounds have shown a protective effect against haloperidol-induced catalepsy, a model used to screen for antiparkinsonian effects. tandfonline.com Furthermore, these derivatives have demonstrated efficacy in reducing lipid peroxidation and restoring levels of glutathione (B108866) (GSH) and other antioxidant enzymes in the brain, suggesting a neuroprotective mechanism by combating oxidative stress. tandfonline.com

Table 4: Neuroprotective Activity of Thiazole Derivatives

ActivityPreclinical ModelKey Findings
AnticonvulsantMaximal Electroshock (MES) TestVarious thiazole and thiadiazole derivatives showed protection against seizure spread. biointerfaceresearch.comnih.gov
AnticonvulsantSubcutaneous Pentylenetetrazole (scPTZ) TestSeveral derivatives demonstrated the ability to raise the seizure threshold. tandfonline.commdpi.com
AntiparkinsonianHaloperidol-Induced CatalepsyTricyclic thiazole moieties showed a pronounced protective effect. tandfonline.com
NeuroprotectionOxidative Stress ModelsThiazole derivatives reduced lipid peroxidation and restored antioxidant enzyme levels in brain tissue. tandfonline.com

Applications in Materials Science Research

Specialty Polymers and Coatings Development

Polymers and coatings containing the thiazole (B1198619) heterocycle exhibit enhanced durability and resistance to environmental degradation factors. tandfonline.comnih.gov The inherent stability of the thiazole ring can contribute to the thermal stability of the resulting polymer. For instance, polyurea derivatives that include a thiazole moiety in their main chain have been shown to possess good thermal stability. This characteristic is crucial for materials used in harsh conditions where they are exposed to high temperatures or significant thermal cycling. The integration of the thiazole structure via 4-(Chloromethyl)thiazole hydrochloride can thus lead to coatings and polymers that maintain their structural integrity and performance over longer service lifetimes.

The chloromethyl (-CH2Cl) group is a key functional feature of this compound, serving as a reactive electrophilic site. This group readily undergoes nucleophilic substitution reactions, making it an effective handle for grafting the thiazole unit onto other polymer chains or for facilitating cross-linking between polymer chains.

In polymer chemistry, cross-linking is a critical process for transforming thermoplastic materials into thermosets, which typically exhibit superior mechanical strength, chemical resistance, and thermal stability. The chloromethyl group can react with nucleophiles on other polymer backbones to form stable covalent bonds, creating a three-dimensional network structure. This mechanism is analogous to the use of 4-chloromethyl styrene (B11656) in creating cross-linked polymers, where the chloromethyl group is the active site for the cross-linking reaction. nih.govresearchgate.net This ability to induce cross-linking makes this compound a valuable component in the formulation of robust and resilient polymer networks for advanced coatings and composite materials.

Functional Materials with Selective Recognition/Adsorption Properties

The nitrogen and sulfur atoms within the thiazole ring of this compound possess lone pairs of electrons, enabling them to act as effective coordination sites for various ions. By incorporating this thiazole moiety into larger polymeric or porous structures, scientists can design functional materials capable of selectively recognizing and adsorbing specific chemical species.

These materials have demonstrated significant potential as chemosensors and specialized sorbents. Research has shown that thiazole derivatives can form stable complexes with a wide range of heavy metal ions, including lead (Pb²⁺), mercury (Hg²⁺), copper (Cu²⁺), and iron (Fe³⁺). tandfonline.comnih.govacs.orgnih.gov This interaction often results in a detectable signal, such as a change in color or fluorescence, allowing the material to function as a sensor for these ions. tandfonline.com

Furthermore, when the thiazole unit is integrated into porous materials like metal-organic frameworks (MOFs) or porous organic polymers (POPs), the resulting structures can act as highly effective adsorbents. researchgate.netresearchgate.net These materials can selectively capture and remove target substances from complex mixtures. Applications for these selective materials include:

Heavy metal removal: MOFs with thiazole sites have shown rapid and efficient removal of lead and mercury ions from water. researchgate.net

Gas capture and separation: Thiazole-based polyimines have been developed as selective and reversible absorbents for carbon dioxide (CO₂). x-mol.comrsc.org

Separation of biomolecules: Thiazolium-functionalized magnetic microspheres have been used for the selective recognition and separation of hemoglobin. mdpi.com

The development of these functional materials relies on using the reactive chloromethyl group to covalently bond the thiazole unit to a stable, high-surface-area support.

Catalysis and Environmental Monitoring Applications

The ability of the thiazole moiety to form stable complexes with metal ions is also leveraged in the fields of catalysis and environmental monitoring. nih.gov By anchoring these metal complexes to a solid support, heterogeneous catalysts can be created. These catalysts are often more desirable for industrial processes as they can be easily separated from the reaction mixture and potentially reused, improving efficiency and reducing waste.

In the context of environmental monitoring, materials functionalized with this compound serve as the basis for chemical sensors. The selective binding of specific metal ions by the thiazole ring can be designed to produce a measurable optical or electrochemical signal. tandfonline.comacs.org This allows for the detection and quantification of environmental pollutants, such as heavy metals in water sources. tandfonline.comnih.gov Thiazole-containing conjugated microporous polymers have also been investigated for their potential in photocatalysis, highlighting another avenue for environmental applications.

Computational Chemistry and Theoretical Studies

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a ligand with a target protein.

Detailed research findings indicate that derivatives of 4-(Chloromethyl)thiazole hydrochloride have been the subject of molecular docking studies to predict their interaction with various biological targets. For instance, computational analyses have explored the binding of thiazole-containing compounds to the active sites of enzymes implicated in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These studies suggest that the thiazole (B1198619) scaffold can effectively fit into the active sites of these enzymes, indicating a potential mechanism for anti-inflammatory activity. While many studies focus on more complex derivatives, the foundational 4-(chloromethyl)thiazole structure serves as a key building block in synthesizing these active molecules. The docking results for related compounds often highlight the importance of the thiazole ring in forming key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the enzyme's active site. nih.gov

Predicted Biological TargetPotential Therapeutic AreaKey Interactions (General for Thiazole Scaffold)
Cyclooxygenase (COX) EnzymesAnti-inflammatoryHydrogen Bonding, Hydrophobic Interactions
Lipoxygenase (LOX) EnzymesAnti-inflammatoryπ-π Stacking, van der Waals Forces
Lanosterol 14α-demethylaseAntifungalHydrogen Bonding, π-π Stacking

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are employed to understand the electronic structure and reactivity of molecules. These methods provide fundamental insights into molecular orbitals, charge distribution, and energetic stability.

The reactivity of the 1,3-thiazole ring is well-established through theoretical studies. The distribution of its six π-electrons makes it an aromatic system. researchgate.net General principles derived from computational studies on thiazoles indicate that the C5 carbon is the most likely site for electrophilic substitution, while the C2 carbon is susceptible to nucleophilic attack. researchgate.net Furthermore, the proton at the C2 position exhibits notable acidity, making it a key site for generating new chemical entities. researchgate.net

For this compound specifically, the chloromethyl group (-CH₂Cl) at the C4 position is a primary site of reactivity. The chlorine atom, being a good leaving group, makes the adjacent carbon atom highly electrophilic. This facilitates nucleophilic substitution reactions, where various nucleophiles can displace the chloride ion. This reactivity is fundamental to its role as a synthetic intermediate. QM methods like calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for predicting these behaviors in thiazole derivatives. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.

Molecular SitePredicted ReactivityGoverning Principle
Carbon of Chloromethyl (-CH₂Cl) groupElectrophilic (susceptible to nucleophilic attack)Presence of a good leaving group (Cl)
C2 Carbon of Thiazole RingNucleophilic Substitution TargetElectron-withdrawing nature of the ring nitrogen
C5 Carbon of Thiazole RingElectrophilic Substitution TargetElectron density from the ring sulfur atom

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a standard tool for investigating the electronic structure of molecules. It is widely applied to thiazole derivatives to analyze molecular geometries, predict reactivity, and interpret spectroscopic data. niscair.res.inniscpr.res.inresearchgate.net

Applications of DFT in the study of related thiazole compounds typically involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms in the molecule.

Electronic Property Calculation: Determining key electronic descriptors such as HOMO-LUMO energies, the HOMO-LUMO gap (which relates to chemical reactivity and stability), dipole moment, and charge distribution. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic reactions. The MEP map identifies electron-rich (negative potential) and electron-poor (positive potential) regions. niscair.res.inniscpr.res.in

Vibrational Analysis: Predicting infrared and Raman spectra to help confirm the structure of synthesized compounds by comparing theoretical and experimental frequencies. niscair.res.inniscpr.res.in

While these DFT applications are common for characterizing novel, complex thiazole derivatives, specific published DFT data for the this compound intermediate itself is limited. niscair.res.inniscpr.res.inresearchgate.net

DFT ApplicationInformation Gained for Thiazole Derivatives
Geometry OptimizationProvides the most stable 3D structure and bond parameters.
HOMO-LUMO AnalysisPredicts chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Identifies reactive sites for nucleophilic and electrophilic attack.
Vibrational Frequency CalculationAids in structural confirmation by correlating with experimental IR/Raman spectra.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

While the traditional synthesis of 4-(chloromethyl)thiazole hydrochloride from 4-methylthiazole (B1212942) is well-established, ongoing research seeks to develop more efficient, safer, and versatile synthetic routes. guidechem.com The exploration of novel pathways is driven by the need to improve yields, reduce byproducts, and expand the accessibility of this key building block.

Future synthetic strategies are likely to focus on:

Continuous Flow Chemistry: Industrial-scale production can benefit from the adoption of continuous flow reactors. This technology offers precise control over reaction parameters such as temperature and reagent addition, leading to enhanced mixing, improved heat transfer, and minimized side reactions. The optimization of reaction time within these systems is crucial for balancing product conversion with the formation of impurities.

Alternative Chlorinating Agents: Research into alternative chlorinating agents to replace traditional reagents like sulfuryl chloride could lead to milder reaction conditions and improved safety profiles.

One-Pot Syntheses: The development of one-pot, multi-component reactions starting from more basic precursors could streamline the synthesis process, reducing the number of isolation and purification steps required.

A comparative look at potential synthetic improvements is detailed in the table below.

Synthetic Approach Potential Advantages Research Focus
Continuous Flow Improved safety, consistency, and yield; better process control. Optimization of reactor design and process parameters for industrial scale-up.
Novel Catalysts Milder reaction conditions, higher selectivity, and reduced waste.Development of organocatalysts or transition-metal catalysts for the chlorination step.
One-Pot Reactions Increased efficiency, reduced solvent usage, and lower operational costs.Designing convergent synthetic routes from readily available starting materials.

Targeted Drug Design and Development

The thiazole (B1198619) nucleus is a prominent scaffold in medicinal chemistry, found in a wide array of therapeutic agents. nih.gov this compound serves as a crucial starting material for the synthesis of bioactive molecules, particularly in the fields of oncology and inflammatory diseases. chemimpex.com

Future research in this area will likely concentrate on:

Scaffold for Novel Therapeutics: The reactive chloromethyl group allows for the facile introduction of various functional groups, enabling the creation of diverse libraries of compounds for high-throughput screening. chemimpex.com This makes it an invaluable tool in the discovery of new drug candidates.

Anti-cancer Agents: Thiazole-containing compounds have shown significant promise in inhibiting cancer cell proliferation. nih.gov Future work will involve designing and synthesizing novel 4-(chloromethyl)thiazole derivatives that can selectively target specific pathways or proteins involved in cancer progression. nih.gov This includes targeting tubulin polymerization, a key process in cell division. nih.gov

Anti-inflammatory Drugs: Compounds bearing the thiazole moiety have demonstrated notable anti-inflammatory properties, in part through the inhibition of cyclooxygenase (COX) enzymes. asianpubs.org Further research can lead to the development of more potent and selective anti-inflammatory agents derived from this compound.

The table below outlines key research areas for drug development.

Therapeutic Area Mechanism of Action Future Research Direction
Oncology Inhibition of tubulin polymerization, kinase inhibition. nih.govnih.govDesign of derivatives with enhanced potency and selectivity for cancer cells; overcoming drug resistance.
Inflammation COX enzyme inhibition. asianpubs.orgDevelopment of selective COX-2 inhibitors with improved side-effect profiles.
Infectious Diseases Antimicrobial and antifungal activity. chemimpex.comSynthesis of novel derivatives to combat drug-resistant pathogens.

Green Chemistry Innovations in Thiazole Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including thiazoles. nih.govbepls.com The goal is to develop more sustainable and environmentally friendly methodologies that minimize waste and avoid the use of hazardous substances. nih.govresearchgate.net

Innovations in this area that could be applied to the synthesis of this compound and its derivatives include:

Eco-Friendly Catalysts: The use of recyclable and non-toxic biocatalysts, such as chitosan-based hydrogels, can lead to high yields under mild reaction conditions. mdpi.comnih.gov Research into solid-supported catalysts, like silica-supported tungstosilicic acid, also offers the advantage of easy separation and reusability. bepls.com

Alternative Energy Sources: Microwave irradiation and ultrasonic-mediated synthesis are being explored as energy-efficient alternatives to conventional heating. nih.govbepls.commdpi.com These techniques can significantly reduce reaction times and improve product yields. bepls.com

Green Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives like water, ethanol (B145695), or deep eutectic solvents is a key focus. bepls.comresearchgate.netmdpi.com Solvent-free reaction conditions are also being investigated to further minimize environmental impact. bepls.com

The following table summarizes green chemistry approaches applicable to thiazole synthesis.

Green Chemistry Principle Specific Innovation Potential Benefits
Catalysis Recyclable biocatalysts (e.g., chitosan (B1678972) hydrogels). mdpi.comnih.govHigh efficiency, reusability, mild reaction conditions.
Energy Efficiency Microwave and ultrasonic irradiation. nih.govbepls.comReduced reaction times, higher yields, lower energy consumption.
Safer Solvents Use of water, ethanol, or deep eutectic solvents. bepls.commdpi.comReduced environmental pollution and health hazards.

Advanced Material Science Applications

The unique electronic and structural properties of the thiazole ring make it an attractive component for advanced materials. This compound can serve as a functionalized building block for the creation of new polymers and materials with tailored properties. chemimpex.com

Future research in material science may explore:

Specialty Polymers and Coatings: Incorporation of the thiazole moiety into polymer backbones can enhance durability and resistance to environmental factors. chemimpex.com Thiazole-based polymers are being investigated for applications in organic electronics due to their semiconducting properties. acs.org

Organic Electronics: Thiazole-containing copolymers have been synthesized and evaluated for their use in organic field-effect transistors (OFETs) and polymer solar cells (PSCs). acs.orgresearchgate.net The rigid and planar structure of fused thiazole systems, like thiazolothiazole, contributes to desirable electronic properties. researchgate.netmdpi.com

Luminescent Materials and Sensors: Thiazole derivatives can form stable complexes with metal ions, opening up possibilities for their use in chemical sensors and catalysis. chemimpex.com The development of thiazole-based coordination polymers has led to new luminescent materials with potential applications in sensing and light-emitting devices. mdpi.com

The table below highlights potential applications in material science.

Application Area Material Type Key Properties and Research Focus
Polymers & Coatings Thiazole-containing polymers.Enhanced thermal stability, chemical resistance, and durability. chemimpex.com
Organic Electronics Semiconducting copolymers. acs.orgHigh charge carrier mobility, environmental stability for OFETs and PSCs. acs.orgresearchgate.net
Sensors & Optoelectronics Coordination polymers, porous organic polymers. chemimpex.commdpi.comrsc.orgLuminescence, metal-ion complexation for chemical sensing and light-emitting applications. mdpi.comrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Chloromethyl)thiazole hydrochloride, and how can reaction conditions be optimized?

  • Three primary methods are documented:

  • Sulfuryl Chloride in 1,2-dichloroethane : Achieves 64% yield with purification via methanol/ethyl acetate recrystallization. Optimal conditions include stepwise temperature increases (35°C → 50°C) and overnight stirring .
  • Phosphorus Oxychloride (POCl₃) : Produces quantitative conversion but requires aqueous workup to isolate the product. Reactivity is sensitive to stoichiometry and solvent purity .
  • Thionyl Chloride (SOCl₂) : Generates a biphasic mixture, necessitating phase separation and methanol extraction. Lower yields (~42%) due to side reactions highlight the need for precise stoichiometric control .
    • Optimization Tips : Monitor reaction progress via TLC or NMR, adjust solvent polarity for crystallization, and validate purity through melting point analysis (e.g., 137–140°C) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR in DMSO-d₆ reveals diagnostic peaks for the thiazole ring (δ 7.5–8.5 ppm) and chloromethyl group (δ 4.5–5.0 ppm) .
  • Melting Point Analysis : Consistency with literature values (e.g., 161–163°C) confirms purity .
  • Infrared (IR) Spectroscopy : C–Cl stretching (~600–800 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) provide structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Work in a fume hood due to potential HCl vapor release during synthesis .
  • First Aid : Immediate rinsing with water for 15+ minutes if exposed to eyes/skin, followed by medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across methodologies?

  • Multi-Method Validation : Cross-check yields using independent techniques (e.g., HPLC, LC-MS) to identify side products or degradation .
  • Solvent Effects : Polar aprotic solvents (e.g., 1,2-dichloroethane) may suppress hydrolysis compared to protic solvents like methanol .
  • Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to optimize temperature and timing .

Q. What methodologies are employed to assess the biological activity of thiazole derivatives like this compound?

  • Antimicrobial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zone-of-inhibition measurements .
  • Antioxidant Testing : DPPH radical scavenging assays quantify free radical neutralization efficiency (IC₅₀ values) .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial enzymes or antioxidant receptors .

Q. How do structural modifications influence the reactivity of this compound in comparison to analogs?

  • Comparative Reactivity Table :

CompoundCAS NumberKey FeatureReactivity Notes
4-(Chloromethyl)thiazole HCl77470-53-2Dual chlorination at C4High electrophilicity for nucleophilic substitution .
2-Chloro-4-(chloromethyl)pyridine HCl101990-73-2Pyridine backboneReduced ring strain enhances stability but lowers reactivity .
4-(Chloromethyl)pyridine HCl101990-72-1Single chlorinationLimited cross-coupling utility compared to thiazole derivatives .
  • Mechanistic Insight : The thiazole ring’s electron-deficient nature facilitates SN2 reactions at the chloromethyl group, enabling derivatization (e.g., alkylation, amination) .

Q. What strategies are effective for designing structurally diverse libraries using this compound?

  • Nucleophilic Substitution : React with amines (e.g., dimethylamine) or thiols to yield thiazole-alkylamines or sulfides .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the chloromethyl position .
  • Heterocycle Functionalization : Use as a building block in multicomponent reactions (e.g., Ugi reaction) to generate polycyclic scaffolds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.